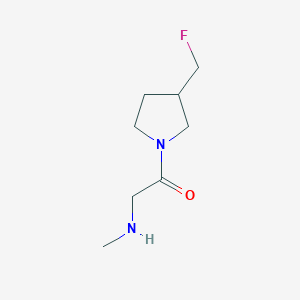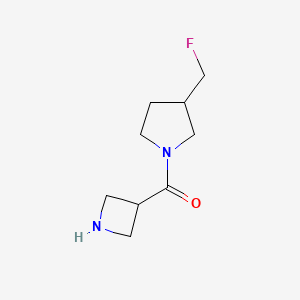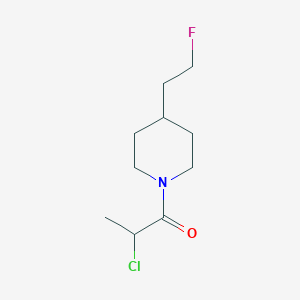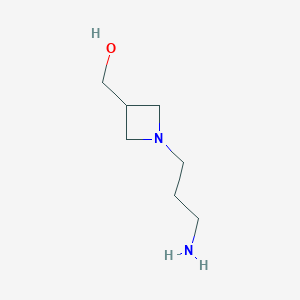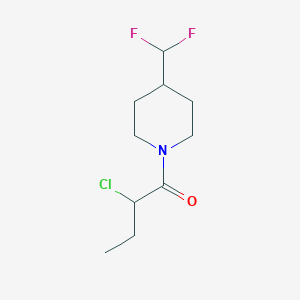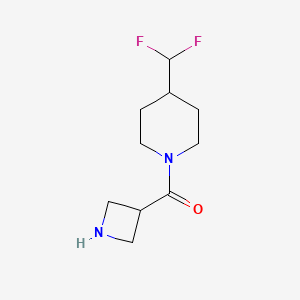
4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
説明
“4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another synthesis method involves varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” can be found in databases like PubChem . The molecular formula is C6H4ClF3N2 and the molecular weight is 196.56 g/mol .科学的研究の応用
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a component of the compound, is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This makes it valuable for developing selective androgen receptor modulators (SARMs) and other targeted therapies.
Neuroprotective Agents: Triazole-Pyrimidine Hybrids
The pyrimidine moiety, when hybridized with triazole, has shown potential as neuroprotective and anti-neuroinflammatory agents. This application is particularly relevant in the treatment of neurodegenerative diseases and traumatic brain injuries. The compound’s derivatives could be synthesized and evaluated for their ability to protect neuronal cells and reduce inflammation .
Chemical Substitutions and Interfacial Interactions
The compound can be used to investigate the effect of chemical substitutions on interfacial interactions with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases. This research is vital for understanding drug-membrane interactions .
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It is used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides, which are potent, orally bioavailable tgr5 (gpbar1) agonists . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the compound is stable under normal temperatures and pressures .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
特性
IUPAC Name |
4-chloro-2-methyl-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c1-6-15-8(11)4-9(16-6)17-3-2-7(5-17)10(12,13)14/h4,7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYVBECPPGMQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



